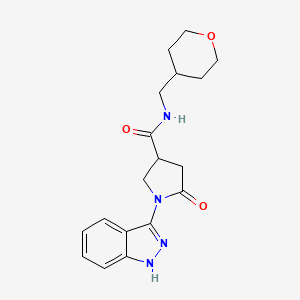![molecular formula C21H27N7O2 B10990283 N-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10990283.png)
N-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-4-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group is introduced via nucleophilic substitution reactions using pyrimidine derivatives.
Coupling with Phenyl Group: The phenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Final Assembly: The final compound is assembled through amide bond formation, typically using carbodiimide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidinyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-4-phenylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide
- N-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-4-(4-methylphenyl)piperazine-1-carboxamide
- N-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-4-(4-chlorophenyl)piperazine-1-carboxamide
Uniqueness
The uniqueness of N-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-4-phenylpiperazine-1-carboxamide lies in its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrimidinyl group, piperazine ring, and phenyl group allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research .
Properties
Molecular Formula |
C21H27N7O2 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H27N7O2/c29-19(26-11-13-27(14-12-26)20-22-7-4-8-23-20)17-24-21(30)28-15-9-25(10-16-28)18-5-2-1-3-6-18/h1-8H,9-17H2,(H,24,30) |
InChI Key |
NPYIHZNKVJUFMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)N3CCN(CC3)C4=NC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


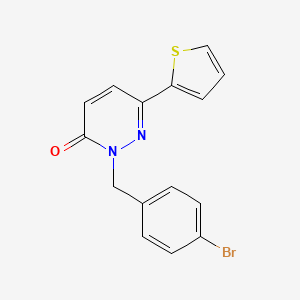
![(5-Hydroxy-4-{[4-(propan-2-ylsulfonyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B10990210.png)
![N-(1-benzylpiperidin-4-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10990213.png)
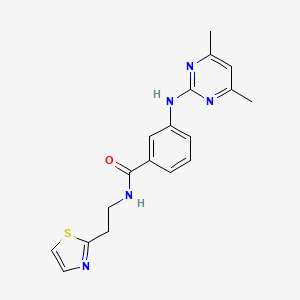
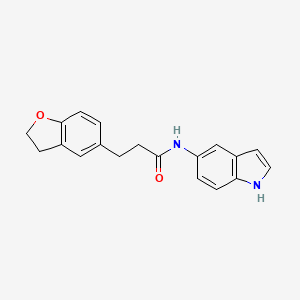
![4-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)butanoic acid](/img/structure/B10990227.png)
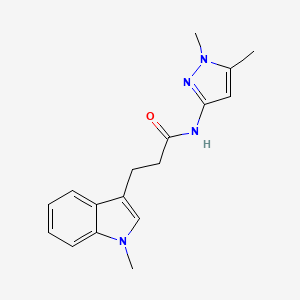
![N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10990252.png)
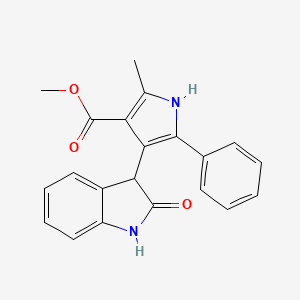
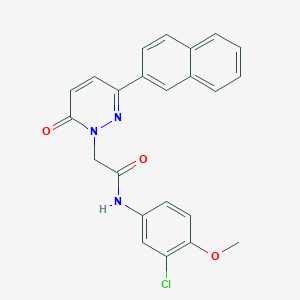
![1-phenyl-3-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B10990267.png)
![1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-2-(2,4,5-trifluorophenyl)ethanone](/img/structure/B10990272.png)
![methyl 5-fluoro-2-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B10990278.png)
